
3-Chloro-4-fluorobenzylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is valuable in the field of synthetic chemistry due to its reactivity and versatility.
Méthodes De Préparation
3-Chloro-4-fluorobenzylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Chloro-4-fluorobenzyl bromide+Zn→3-Chloro-4-fluorobenzylzinc bromide
Industrial production methods may involve the use of more efficient and scalable techniques, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-Chloro-4-fluorobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. Major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
3-Chloro-4-fluorobenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: It can be employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluorobenzylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluorobenzylzinc bromide can be compared with other similar organozinc compounds, such as:
- 3-Chloro-2-fluorobenzylzinc bromide
- 4-Chloro-3-fluorobenzyl bromide
- 3-Chloro-4-fluorobenzyl bromide
These compounds share similar reactivity patterns but differ in their specific substituents and positions on the benzene ring, which can influence their reactivity and applications. The unique combination of chlorine and fluorine substituents in this compound provides distinct electronic and steric properties, making it particularly useful in certain synthetic applications.
Propriétés
Formule moléculaire |
C7H5BrClFZn |
|---|---|
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
bromozinc(1+);2-chloro-1-fluoro-4-methanidylbenzene |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PZSWGRVWQNQUMK-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=C(C=C1)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


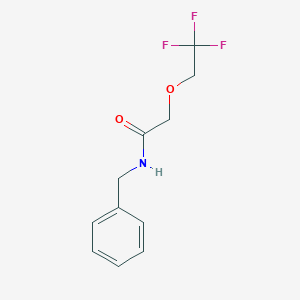
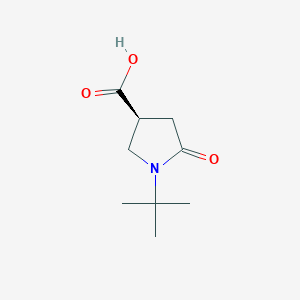
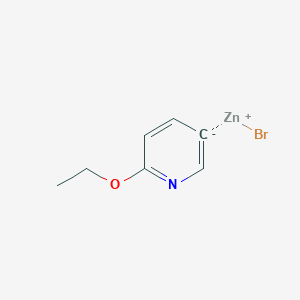
![3-(Methylaminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B14889752.png)
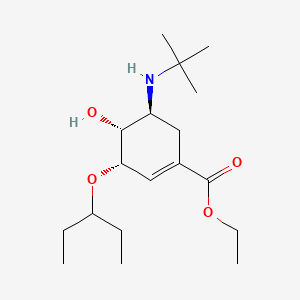

![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
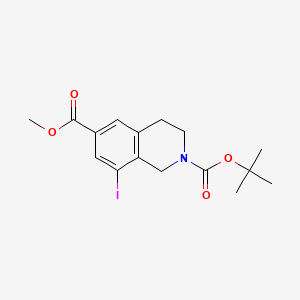
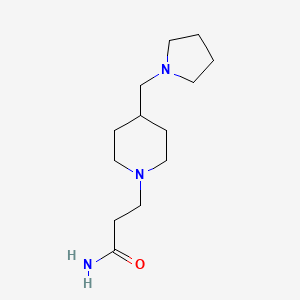
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
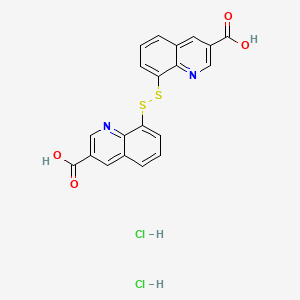
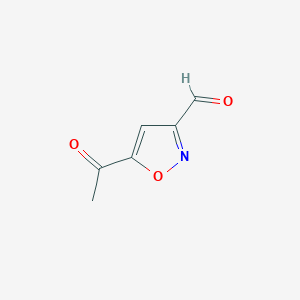
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)

